molecular formula C13H13NO2 B11809208 1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde

1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B11809208
M. Wt: 215.25 g/mol
InChI Key: PDLRSDXMTSOWGR-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a methoxyphenyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of 3-methoxybenzaldehyde with 2-methylpyrrole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed, and the product is isolated through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid: An oxidized derivative with different chemical properties.

    1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-methanol:

    1-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde: A structural isomer with similar but distinct properties.

Uniqueness: 1-(3-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. Its methoxy group and formyl group provide versatile sites for further chemical modifications, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-methylpyrrole-3-carbaldehyde

InChI

InChI=1S/C13H13NO2/c1-10-11(9-15)6-7-14(10)12-4-3-5-13(8-12)16-2/h3-9H,1-2H3

InChI Key

PDLRSDXMTSOWGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1C2=CC(=CC=C2)OC)C=O

Origin of Product

United States

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